The mechanism of action for 6-(N-Decylamino)-4-hydroxymethylindole can be hypothesized based on the related compounds studied in the provided papers. The first paper describes APB's inhibition of ergosterol biosynthesis in Candida albicans, which is crucial for fungal cell membrane integrity1. This suggests that 6-(N-Decylamino)-4-hydroxymethylindole might also target the ergosterol pathway, leading to antifungal effects. The second paper details the inhibition of LDH-A by NHI derivatives, which disrupts the glycolytic pathway in cancer cells, reducing lactate production and cell proliferation2. This indicates that 6-(N-Decylamino)-4-hydroxymethylindole could potentially exhibit similar anti-glycolytic properties, making it a candidate for cancer therapy.
The potential applications of 6-(N-Decylamino)-4-hydroxymethylindole can be diverse, as suggested by the studies on related compounds. In the field of antifungal therapy, the compound could be used to inhibit the growth of pathogenic fungi by disrupting ergosterol synthesis, as seen with APB1. This could lead to the development of new antifungal medications. In oncology, the inhibition of LDH-A by NHI derivatives suggests that 6-(N-Decylamino)-4-hydroxymethylindole might serve as a novel anti-cancer agent by targeting cancer cell metabolism2. Further research and case studies would be necessary to confirm these applications and to understand the full scope of the compound's utility in medicine and other fields.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4